4-(3-Bromobenzyl)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11BrO |
|---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
4-[(3-bromophenyl)methyl]phenol |
InChI |
InChI=1S/C13H11BrO/c14-12-3-1-2-11(9-12)8-10-4-6-13(15)7-5-10/h1-7,9,15H,8H2 |
InChI Key |
MKICOORCZATFOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 4 3 Bromobenzyl Phenol and Analogs
Retrosynthetic Analysis of 4-(3-Bromobenzyl)phenol
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the key disconnection lies in the bond between the phenolic ring and the benzylic carbon. This leads to two primary retrosynthetic pathways:
Pathway A: Friedel-Crafts Approach. Disconnecting the bond between the phenol (B47542) ring and the benzylic carbon suggests a Friedel-Crafts alkylation reaction. This pathway identifies phenol as one precursor and a suitable 3-bromobenzyl electrophile, such as 3-bromobenzyl halide or 3-bromobenzyl alcohol, as the other. This approach is a classic and direct method for forming aryl-alkyl bonds.
Pathway B: Cross-Coupling Approach. An alternative disconnection can be envisioned at the same position, leading to a cross-coupling strategy. This would involve a nucleophilic phenol derivative and an electrophilic 3-bromobenzyl component, or vice versa. More commonly, this disconnection points towards modern cross-coupling reactions like the Suzuki-Miyaura coupling. In this scenario, one of the aromatic rings would be functionalized with a boronic acid (or its ester) and the other with a halide. For the synthesis of this compound, this could involve the coupling of a 4-hydroxyphenylboronic acid with a 3-bromobenzyl halide or the coupling of a 3-bromobenzylboronic acid with a 4-halophenol.
These two primary disconnection strategies form the basis for the synthetic methodologies discussed in the following sections.
Carbon-Carbon Bond Formation Approaches for Benzyl-Phenol Linkage
The formation of the pivotal C-C bond between the benzyl (B1604629) and phenol moieties is the cornerstone of synthesizing this compound. Both classic and modern synthetic methods can be employed to achieve this transformation.
The Friedel-Crafts alkylation is a fundamental reaction in organic chemistry for the formation of C-C bonds to aromatic rings. In the context of synthesizing this compound, this reaction would involve the electrophilic substitution of a proton on the phenol ring with a 3-bromobenzyl carbocation or a related electrophilic species.
The reaction is typically catalyzed by a Lewis acid, such as AlCl₃, FeCl₃, or a Brønsted acid. organic-chemistry.org The choice of catalyst can influence the reaction's efficiency and selectivity. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, which favors substitution at the positions ortho and para to the hydroxyl group. Steric hindrance at the ortho positions often leads to the para-substituted product being the major isomer.
A general representation of the Friedel-Crafts benzylation of phenol is as follows:
Phenol + 3-Bromobenzyl Halide (or Alcohol) --(Lewis Acid)--> this compound + 2-(3-Bromobenzyl)phenol
| Parameter | Description | Significance in Synthesizing this compound |
|---|---|---|
| Electrophile | Typically a benzyl halide (e.g., 3-bromobenzyl bromide) or a benzyl alcohol (3-bromobenzyl alcohol). | The reactivity of the electrophile influences the reaction conditions required. Benzyl halides are generally more reactive than benzyl alcohols. |
| Catalyst | Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) or Brønsted acids (e.g., H₂SO₄, H₃PO₄). | The choice of catalyst can affect the yield and the ortho/para selectivity of the products. |
| Regioselectivity | The hydroxyl group of phenol directs the incoming benzyl group to the ortho and para positions. | Separation of the desired para-isomer from the ortho-isomer might be necessary. |
| Limitations | Potential for polyalkylation and catalyst deactivation by the phenolic hydroxyl group. | Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the mono-alkylated product. |
Modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful and versatile alternative for constructing the benzyl-phenol linkage. This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide or triflate. google.com For the synthesis of diarylmethanes like this compound, this typically involves the cross-coupling of a benzyl halide with an arylboronic acid.
In a plausible synthetic route to this compound, one could envision the coupling of 3-bromobenzyl bromide with 4-hydroxyphenylboronic acid or its protected derivatives. The Suzuki-Miyaura reaction is known for its high functional group tolerance, which is advantageous when dealing with molecules containing hydroxyl groups.
A general scheme for a Suzuki-Miyaura approach is:
3-Bromobenzyl Bromide + 4-Hydroxyphenylboronic Acid --(Pd Catalyst, Base)--> this compound
Numerous studies have demonstrated the efficacy of Suzuki-Miyaura coupling for the synthesis of diarylmethanes. For instance, the coupling of benzyl halides with arylboronic acids has been successfully achieved using various palladium catalysts and conditions. chemicalbook.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.
| Component | Examples | Role in the Reaction |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. prepchem.com |
| Ligand | Triphenylphosphine (PPh₃), SPhos | Stabilizes the palladium center and influences the reactivity and selectivity of the catalyst. prepchem.com |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. |
| Coupling Partners | Benzyl halide (e.g., 3-bromobenzyl bromide) and Arylboronic acid (e.g., 4-hydroxyphenylboronic acid) | The two fragments that are joined to form the final product. |
Functionalization of Precursors and Building Block Synthesis
The successful synthesis of this compound relies on the efficient preparation of its key building blocks: a 3-bromobenzyl synthon and a suitable phenol precursor.
3-Bromobenzyl Halides: 3-Bromobenzyl bromide is a key intermediate and can be synthesized from 3-bromotoluene (B146084) through radical bromination. This reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine. For example, the reaction of 3-bromotoluene with bromine in carbon tetrachloride under irradiation with a 500-watt photolamp yields 3-bromobenzyl bromide.
3-Bromobenzyl Alcohol and Derivatives: 3-Bromobenzyl alcohol serves as another important precursor. It can be prepared by the reduction of 3-bromobenzaldehyde (B42254). A common method involves the use of sodium borohydride (B1222165) in an alcoholic solvent like ethanol (B145695). For instance, the reduction of 3-bromobenzaldehyde with sodium borohydride in ethanol at room temperature can produce 3-bromobenzyl alcohol in high yield. 3-Bromobenzyl alcohol itself can be used in Friedel-Crafts reactions or can be converted to the corresponding halide for other coupling reactions.
| Precursor | Starting Material | Reagents and Conditions | Typical Yield |
|---|---|---|---|
| 3-Bromobenzyl bromide | 3-Bromotoluene | Br₂/CCl₄, hv | 75% |
| 3-Bromobenzyl bromide | 3-Bromotoluene | NBS, AIBN/CCl₄, reflux | 70% |
| 3-Bromobenzyl alcohol | 3-Bromobenzaldehyde | NaBH₄/EtOH, 25 °C | 99.8% |
Phenol itself is a readily available starting material for direct C-alkylation via the Friedel-Crafts reaction. For cross-coupling reactions, a functionalized phenol is required. 4-Hydroxyphenylboronic acid is a common building block for Suzuki-Miyaura couplings. The synthesis of substituted phenols can be achieved through various methods, including the diazotization of anilines followed by hydrolysis or through the oxidation of the corresponding arylboronic acids.
The regioselectivity of C-alkylation on the phenol ring is a critical aspect. The hydroxyl group's strong directing effect can lead to a mixture of ortho and para isomers. Strategies to enhance para-selectivity include the use of bulky catalysts or protecting groups on the hydroxyl function to sterically hinder ortho-substitution. In some cases, the reaction conditions can be tuned to favor the desired isomer.
Multi-Step Synthetic Pathways for Related Brominated Phenol Derivatives
Multi-step synthesis provides a versatile platform for constructing complex brominated phenol derivatives, allowing for the precise installation of various functional groups and structural motifs. These pathways are essential for creating analogs of this compound with tailored properties. Key strategies involve the careful orchestration of reactions such as condensation, cyclization, and regioselective modifications to build the desired molecular architecture.
Condensation reactions are fundamental in forming carbon-carbon or carbon-heteroatom bonds, enabling the linkage of phenol and bromophenyl units. A classic example is the acid- or base-catalyzed condensation of phenols with formaldehyde, known as the Leaderer-Manasse reaction, which primarily yields hydroxybenzyl alcohols at the ortho and para positions. mlsu.ac.in This principle can be extended to brominated precursors to forge a link between the two aromatic systems.
Another approach involves the reaction between salicylic (B10762653) acid derivatives and phenol partners. researchgate.net While challenging, successful condensation can yield complex benzophenone (B1666685) intermediates, which are precursors to other structures. researchgate.net For instance, investigations into the use of Eaton's reagent (methanesulfonic acid/phosphorus pentoxide) for such condensations have shown that while simple phenols may lead to complex product mixtures, more activated phenols like resorcinol (B1680541) and phloroglucinol (B13840) derivatives can provide better yields. researchgate.net The Fries rearrangement of bromophenyl esters, derived from the reaction of a phenol with a bromobenzoyl chloride, offers another route to link these moieties through the formation of a hydroxy-bromobenzophenone skeleton.
The integration of bromophenyl groups into heterocyclic rings is a common strategy for developing structurally diverse analogs. These heterocyclic systems are prevalent in medicinal chemistry and materials science.
Pyrazoles: A sequential palladium-catalyzed coupling-condensation-coupling protocol can be employed to synthesize pyrazoles bearing a bromophenyl substituent. This process may involve the initial coupling of a (hetero)aroyl chloride with a bromophenyl-substituted acetylene (B1199291) to form an alkynone. This intermediate then undergoes cyclocondensation with a hydrazine (B178648) (such as methylhydrazine or hydrazine hydrate) to form the pyrazole (B372694) ring system containing the desired bromophenyl moiety.
Thiazoles and Pyrazolines: Thiazolyl-pyrazoline hybrids can be synthesized through a multi-step process starting from chalcones. acs.orgnih.gov An intermediate pyrazoline is first formed via the reaction of a chalcone (B49325) with thiosemicarbazide. acs.orgnih.gov The subsequent reaction of this N-thiocarbamoyl pyrazoline with a phenacyl bromide (which can be a bromophenacyl bromide) in refluxing ethanol leads to the formation of the thiazole (B1198619) ring, creating a complex heterocyclic system that incorporates the bromophenyl group. acs.orgnih.gov The use of 3-(4-bromobenzoyl)prop-2-enoic acid as a precursor also allows for its reaction with various reagents like thiourea (B124793) to generate bromophenyl-substituted pyrimidine (B1678525) thiones. researchgate.net
The table below summarizes synthetic approaches for incorporating bromophenyl groups into heterocyclic systems.
| Heterocyclic System | Precursors | Key Reaction Type | Reference(s) |
| Pyrazoles | (Hetero)aroyl chlorides, p-Bromophenyl acetylene, Hydrazines | Pd-catalyzed coupling, Cyclocondensation | |
| Thiazolyl-Pyrazolines | Chalcones, Thiosemicarbazide, Bromophenacyl bromide | Cycloaddition, Nucleophilic Substitution | acs.orgnih.gov |
| Pyrimidines | 3-(4-Bromobenzoyl)prop-2-enoic acid, Thiourea | Michael Addition, Cyclization | researchgate.net |
Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile intermediates for synthesizing a wide range of compounds and are typically prepared via the Claisen-Schmidt condensation. eijppr.com This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) with an aromatic aldehyde. mdpi.commdpi.com To generate chalcones containing both bromophenyl and hydroxyphenyl units, a hydroxyacetophenone is reacted with a bromobenzaldehyde, or a bromoacetophenone is reacted with a hydroxybenzaldehyde.
The reaction is generally carried out in an alcoholic solvent like ethanol or methanol, with a strong base such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) used as the catalyst. eijppr.commdpi.com The mixture is typically stirred at room temperature for an extended period (e.g., 24 hours) before being acidified to precipitate the chalcone product. mdpi.commdpi.com The versatility of this method allows for the synthesis of a diverse library of chalcones by varying the substitution patterns on both the acetophenone and benzaldehyde (B42025) rings. nih.gov
The following table presents examples of chalcones synthesized using this methodology.
| Acetophenone Reactant | Benzaldehyde Reactant | Base/Solvent | Product | Yield | Reference(s) |
| 2-Hydroxyacetophenone | p-Chlorobenzaldehyde | 20% aq. KOH / Ethanol | 2'-Hydroxy-4-chloro-chalcone | 78% | mdpi.com |
| 4'-Hydroxyacetophenone | 4-Chlorobenzaldehyde | Not specified | 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)-prop-2-en-1-one | Not specified | utar.edu.my |
| 4'-Hydroxyacetophenone | Benzaldehyde | Not specified | 1-(4-hydroxyphenyl)-3-phenyl-prop-2-en-1-one | Not specified | utar.edu.my |
| Acetophenone | Aromatic Aldehyde | KOH solution | Chalcone | Not specified | eijppr.com |
Regioselectivity is a critical consideration in the synthesis of substituted aromatic compounds like brominated phenols. The powerful activating and ortho-, para-directing nature of the hydroxyl group on the phenol ring often leads to the formation of multiple products, including di- and tri-brominated species, when using elemental bromine. mlsu.ac.inmdpi.com Therefore, developing methods for selective mono-bromination is essential.
The choice of brominating agent and reaction conditions significantly influences the regiochemical outcome. mdpi.comorgsyn.org
Para-Selective Bromination: To achieve para-bromination, various strategies have been developed. One classic method involves carrying out the bromination in a non-polar solvent like carbon disulfide at low temperatures, which favors the formation of p-bromophenol. orgsyn.org More advanced methods utilize specific reagent systems to enhance para-selectivity. For example, the use of KBr with ZnAl–BrO3−–layered double hydroxides provides excellent regioselectivity for the para position. mdpi.com Similarly, a mild and highly regioselective method employs trimethylsilyl (B98337) bromide (TMSBr) in combination with bulky sulfoxides, such as (4‐ClC6H4)2SO. The high selectivity in this case is attributed to a potential hydrogen bond interaction between the thioether byproduct and the phenol's hydroxyl group, sterically favoring bromination at the para position. chemistryviews.org
Ortho-Selective Bromination: If the para position is already occupied, bromination will preferentially occur at the ortho position. mdpi.com
The table below compares different methods for the regioselective bromination of phenols.
| Reagent System | Solvent | Selectivity | Key Features | Reference(s) |
| Br₂ | Carbon Disulfide | Para-favored | Classic method, requires low temperature | orgsyn.org |
| KBr / ZnAl–BrO₃⁻–LDHs | Not specified | Excellent para-selectivity | Mild conditions, high atom economy | mdpi.com |
| TMSBr / (4‐ClC₆H₄)₂SO | Acetonitrile | High para-selectivity (up to 99:1) | Mild, room temperature, recyclable byproduct | chemistryviews.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 3 Bromobenzyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. Analysis of ¹H NMR, ¹³C NMR, and 2D NMR spectra allows for the unambiguous assignment of all protons and carbons in the 4-(3-Bromobenzyl)phenol structure.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the benzylic protons, the phenolic proton, and the eight aromatic protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The phenolic hydroxyl proton typically appears as a broad singlet, the position of which can be concentration and solvent-dependent. libretexts.org The benzylic protons (-CH₂-) are expected to appear as a sharp singlet. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Phenolic OH | 4.5-5.5 | broad singlet | - |
| Benzylic CH₂ | ~3.95 | singlet | - |
| H-2', H-6' (Phenol Ring) | ~7.05 | doublet | J ≈ 8.5 Hz |
| H-3', H-5' (Phenol Ring) | ~6.75 | doublet | J ≈ 8.5 Hz |
| H-2 (Bromo-Ring) | ~7.30 | singlet (or narrow triplet) | - |
| H-6 (Bromo-Ring) | ~7.15 | doublet | J ≈ 7.8 Hz |
| H-5 (Bromo-Ring) | ~7.10 | triplet | J ≈ 7.8 Hz |
This data is predictive and based on analysis of similar structures. libretexts.orgchemicalbook.comchemicalbook.com
The proton-decoupled ¹³C NMR spectrum for this compound is predicted to display signals for all 13 unique carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbon bearing the hydroxyl group (C-4') is expected to be significantly downfield (~155 ppm). libretexts.orgdocbrown.info The carbon attached to the bromine atom (C-3) will also be shifted, though the "heavy atom effect" can make this shift less predictable than might be expected based on electronegativity alone. stackexchange.com The benzylic carbon signal should appear in the 40-45 ppm range. rsc.orgoregonstate.edu
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Benzylic CH₂ | ~41.2 |
| C-1 (Bromo-Ring) | ~143.5 |
| C-2 (Bromo-Ring) | ~129.5 |
| C-3 (Bromo-Ring) | ~122.5 |
| C-4 (Bromo-Ring) | ~132.0 |
| C-5 (Bromo-Ring) | ~130.0 |
| C-6 (Bromo-Ring) | ~126.8 |
| C-1' (Phenol Ring) | ~132.5 |
| C-2', C-6' (Phenol Ring) | ~130.5 |
| C-3', C-5' (Phenol Ring) | ~115.5 |
This data is predictive and based on analysis of similar structures. docbrown.infostackexchange.comrsc.org
To unequivocally assign the predicted ¹H and ¹³C signals and confirm the connectivity of the molecule, several 2D NMR experiments would be employed. wiley.com
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent protons on both aromatic rings, confirming their substitution patterns. For example, a cross-peak between the signals at ~6.75 ppm and ~7.05 ppm would confirm their ortho relationship on the phenol (B47542) ring. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, the benzylic proton singlet at ~3.95 ppm would show a cross-peak with the carbon signal at ~41.2 ppm. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connection between the two aromatic rings via the methylene (B1212753) bridge. A key correlation would be expected from the benzylic protons (~3.95 ppm) to the quaternary carbons C-1 (~143.5 ppm) and C-1' (~132.5 ppm), providing definitive evidence for the this compound structure. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum of this compound will show two molecular ion peaks (M+ and M+2) of almost equal intensity. miamioh.edu HRMS can distinguish these and confirm the formula C₁₃H₁₁BrO.
Predicted HRMS Data for this compound
| Ion Formula | Isotope | Calculated Exact Mass |
|---|---|---|
| [C₁₃H₁₁⁷⁹BrO]⁺ | ⁷⁹Br | 261.99933 |
This data is calculated based on isotopic masses. missouri.edusisweb.com
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for identifying this compound in a reaction mixture or environmental sample. libretexts.org The compound would first be separated from other components on the GC column, and its retention time would be a characteristic property. Upon entering the mass spectrometer, the molecule would be ionized (typically by electron impact, EI) and fragmented.
The fragmentation pattern is a molecular fingerprint. For this compound, key fragmentation pathways are expected to include:
Benzylic cleavage: The bond between the two rings is susceptible to breaking, which could lead to a prominent peak corresponding to the bromotropylium ion (m/z 169/171) or the hydroxybenzyl cation (m/z 107). The tropylium (B1234903) ion rearrangement is a common fragmentation pathway for benzyl-substituted aromatic compounds. whitman.eduyoutube.com
Loss of Bromine: Fragmentation involving the loss of the bromine atom from the molecular ion would result in a fragment at m/z 183.
Phenolic Fragmentation: Phenols characteristically lose carbon monoxide (CO) after ionization, which could lead to a fragment at m/z 234/236 (from [M-CO]⁺). docbrown.info
These characteristic fragments, along with the distinctive M/M+2 isotopic pattern for bromine, allow for confident identification of this compound in complex mixtures.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Selective Detection
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for the analysis of polar molecules like phenols. docbrown.inforesearchgate.net For this compound, analysis in negative ion mode is expected to be particularly effective due to the acidic nature of the phenolic proton.
In negative ion ESI-MS, the primary ion observed would be the deprotonated molecule, [M-H]⁻. Given the molecular formula C₁₃H₁₁BrO, the exact mass of the neutral molecule is approximately 262.00 g/mol . Therefore, the [M-H]⁻ ion would be detected at a mass-to-charge ratio (m/z) corresponding to the loss of a proton. A key feature for bromine-containing compounds is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks for any bromine-containing fragment, separated by 2 m/z units and having almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the ion. researchgate.net
Tandem mass spectrometry (MS/MS) of the [M-H]⁻ precursor ion would provide further structural information. Fragmentation is likely to occur at the benzylic C-C bond, which is relatively weak. This would lead to characteristic fragment ions. For instance, cleavage of the bond between the methylene bridge and the phenol ring could generate a bromobenzyl radical and a phenoxide anion, although other fragmentation pathways involving the loss of the bromine atom or rearrangements are also possible. dphen1.comlibretexts.orgrsc.org The detection of bromide ions (m/z 79 and 81) upon induced in-source fragmentation would be a strong confirmation of the compound's identity. researchgate.net
Expected ESI-MS Data for this compound
| Ion | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) | Notes |
| [M-H]⁻ | 260.99 | 262.99 | Deprotonated molecular ion, showing characteristic 1:1 isotopic pattern for bromine. |
Vibrational Spectroscopy
The FT-IR spectrum of this compound is expected to be rich in information, displaying characteristic absorption bands for the hydroxyl group, the aromatic rings, and the carbon-bromine bond. orgchemboulder.com
O-H Stretching: A prominent, broad absorption band is expected in the region of 3550–3200 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group (O-H). docbrown.infolibretexts.org The broadening is a result of intermolecular hydrogen bonding. docbrown.info
Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹) are characteristic of the C-H stretching vibrations on the two aromatic rings. libretexts.orgvscht.cz
Aliphatic C-H Stretching: The methylene (-CH₂-) bridge would exhibit symmetric and asymmetric stretching vibrations in the 2950–2850 cm⁻¹ region. libretexts.org
Aromatic C=C Stretching: The stretching vibrations within the benzene (B151609) rings typically appear as a series of sharp bands in the 1610–1450 cm⁻¹ region. docbrown.infoorgchemboulder.com
O-H Bending and C-O Stretching: In-plane O-H bending and C-O stretching vibrations are coupled and give rise to strong bands. A band around 1390-1330 cm⁻¹ can be attributed to O-H bending, while a strong C-O stretching band is expected in the 1260–1180 cm⁻¹ range. docbrown.infolibretexts.org
C-H Bending: Out-of-plane ("oop") C-H bending vibrations for the substituted benzene rings are expected in the fingerprint region (900–675 cm⁻¹). The specific positions of these bands are diagnostic of the substitution patterns (1,4-disubstituted and 1,3-disubstituted). libretexts.org
C-Br Stretching: A strong absorption corresponding to the C-Br stretching vibration is anticipated in the lower frequency region of the spectrum, typically between 690 and 515 cm⁻¹. libretexts.orgorgchemboulder.cominstanano.com
Expected FT-IR Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3550–3200 | Strong, Broad | ν(O-H) | Phenolic Hydroxyl |
| 3100–3000 | Medium, Sharp | ν(C-H) | Aromatic |
| 2950–2850 | Medium | ν(C-H) | Methylene (-CH₂) |
| 1610–1450 | Medium-Strong | ν(C=C) | Aromatic Ring |
| 1260–1180 | Strong | ν(C-O) | Phenolic C-O |
| 900–675 | Medium-Strong | δ(C-H) oop | Aromatic C-H Bending |
| 690–515 | Strong | ν(C-Br) | Aryl Halide |
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. semanticscholar.orgwallonie.be For this compound, the Raman spectrum would be expected to clearly show vibrations of the aromatic backbone and the C-Br bond.
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene rings should produce a very strong and sharp band around 1000 cm⁻¹. aip.org Other C=C stretching vibrations in the 1610–1570 cm⁻¹ region will also be prominent. semanticscholar.org
C-Br Stretching: The C-Br stretching vibration, which is also IR-active, is expected to be visible in the Raman spectrum as well, typically in the 690-515 cm⁻¹ range. researchgate.net
O-H Stretching: The O-H stretching vibration is generally weak in Raman spectra.
Symmetry Considerations: Due to the lower symmetry of the 1,3-disubstituted bromophenyl ring compared to a monosubstituted or 1,4-disubstituted ring, its Raman spectrum might exhibit a more complex pattern of bands.
Expected FT-Raman Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3100–3000 | Medium | ν(C-H) | Aromatic |
| 1610–1570 | Strong | ν(C=C) | Aromatic Ring |
| ~1000 | Very Strong | Ring Breathing | Aromatic Ring |
| 690–515 | Medium | ν(C-Br) | Aryl Halide |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions from the two aromatic chromophores: the phenol ring and the bromophenyl ring. cdnsciencepub.com
Phenol itself typically shows two main absorption bands in the ultraviolet region. wikipedia.orgdocbrown.info The primary band (E-band) appears around 210 nm, and a secondary, less intense band (B-band) appears around 270 nm. cdnsciencepub.com These correspond to π → π* electronic transitions within the benzene ring. fiu.edu
Expected UV-Vis Absorption Data for this compound (in a non-polar solvent)
| Band | Approximate λ_max (nm) | Type of Transition | Chromophore |
| Primary (E-band) | ~220-230 | π → π | Phenyl/Bromophenyl |
| Secondary (B-band) | ~275-285 | π → π | Phenol/Bromophenyl |
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although no crystal structure for this compound has been reported, such an analysis would provide invaluable information.
If suitable crystals could be grown, X-ray diffraction would determine:
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule. This would reveal the relative orientation of the two aromatic rings.
Intermolecular Interactions: The analysis would elucidate the packing of molecules in the crystal lattice. A key feature would be the presence of intermolecular hydrogen bonds involving the phenolic hydroxyl group, which acts as a hydrogen bond donor, and the oxygen atom of a neighboring molecule, which acts as an acceptor. rsc.orgnih.govresearchgate.netrsc.org These hydrogen bonds would likely form chains or networks, significantly influencing the crystal packing and physical properties of the compound.
Planarity: It would confirm the planarity of the aromatic rings and provide data on any slight deviations from ideal geometry.
This technique would provide the ultimate confirmation of the compound's structure and offer deep insights into its solid-state behavior. rsc.orgnih.gov
Computational and Theoretical Investigations of this compound: A Review of Current Research
A comprehensive review of the scientific literature reveals a notable absence of specific computational chemistry and theoretical studies focused exclusively on the compound this compound. While computational methods such as Density Functional Theory (DFT) and ab initio calculations are widely employed to investigate the structural and electronic properties of phenolic and brominated aromatic compounds, dedicated research on this compound is not available in publicly accessible scientific databases and journals.
General methodologies pertinent to the computational analysis of similar molecules have been well-established. For instance, DFT calculations are frequently used to optimize molecular geometries and predict electronic properties, while Time-Dependent DFT (TD-DFT) is a standard approach for examining excited states and electronic transitions. Analyses of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are standard practices for understanding chemical reactivity and charge transfer properties. However, the application of these specific theoretical frameworks to this compound has not been documented.
Consequently, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the sections and subsections outlined in the user's request, which include:
Quantum Chemical Calculations for Molecular Structure and Electronic Properties: No published DFT optimizations, basis set selections, or ab initio calculations (Hartree-Fock, MP2) are available for this specific molecule.
Analysis of Molecular Orbitals and Electronic Transitions: There are no documented HOMO-LUMO analyses, TD-DFT studies of excited states, or investigations into the intramolecular charge transfer mechanisms specifically for this compound.
Future computational research is required to elucidate the specific electronic and structural characteristics of this compound. Such studies would provide valuable insights into its fundamental properties and potential applications. Until such research is conducted and published, a detailed article on its computational chemistry remains unfeasible.
Therefore, it is not possible to generate a scientifically accurate article with the requested detailed research findings and data tables for each specified subsection. The creation of such an article would require access to dedicated computational research on this particular molecule, which does not appear to be publicly available at this time.
Computational Chemistry and Theoretical Investigations of 4 3 Bromobenzyl Phenol
Reactivity and Electrophilic/Nucleophilic Site Analysis
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions between bonds. It provides a localized, Lewis-structure-like picture of the electron density in a molecule. The analysis of donor-acceptor interactions within the NBO framework can reveal information about charge delocalization and the stability of the molecule.
A hypothetical NBO analysis would likely focus on the stabilization energies associated with electron delocalization. A representative data table for such an analysis, were it available, would resemble the following:
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) O | π(C-C)phenol | Data not available |
| π(C-C)phenol | π(C-C)phenol | Data not available |
| π(C-C)benzyl | π(C-C)benzyl | Data not available |
| σ(C-Br) | σ(C-C)benzyl | Data not available |
| Note: This table is illustrative. The values for E(2), the stabilization energy, would be calculated from a quantum chemical computation. |
Global Reactivity Descriptors
A table of hypothetical global reactivity descriptors for 4-(3-Bromobenzyl)phenol would be structured as follows:
| Descriptor | Formula | Value (eV) |
| HOMO Energy (EHOMO) | - | Data not available |
| LUMO Energy (ELUMO) | - | Data not available |
| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |
| Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |
| Softness (S) | 1 / (2η) | Data not available |
| Electrophilicity Index (ω) | μ2 / (2η) | Data not available |
| Note: The values in this table are placeholders and would need to be determined through DFT calculations. |
Non-Linear Optical (NLO) Properties Calculations
Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. The presence of donor and acceptor groups connected by a π-conjugated system often leads to enhanced NLO properties.
A comprehensive search of scientific databases indicates that specific calculations of the non-linear optical properties for this compound have not been reported. For a molecule like this compound, the interplay between the electron-donating hydroxyl group and the electron-withdrawing bromo group, separated by the benzyl (B1604629) and phenyl rings, could potentially give rise to NLO activity. However, without explicit calculations, the magnitude of these properties remains unknown.
Should such a study be conducted, the results would typically be presented in a table similar to this:
| NLO Property | Component | Value (a.u.) |
| Dipole Moment (μ) | μtotal | Data not available |
| Polarizability (α) | αtotal | Data not available |
| First Hyperpolarizability (β) | βtotal | Data not available |
| Note: The values are illustrative and would be obtained from quantum chemical calculations. |
Molecular Dynamics Simulations (as applicable to phenol (B47542) derivatives)
While specific MD simulations for this compound are not documented in the literature, studies on other substituted phenols can offer a general understanding of what such simulations might reveal. For instance, MD simulations have been employed to study the interaction of phenol derivatives with biological systems, such as enzymes, to understand their binding modes and potential inhibitory effects. acs.org In these simulations, the flexibility of the molecule and its ability to form hydrogen bonds with surrounding water molecules or amino acid residues are crucial aspects that are investigated.
Furthermore, MD simulations can be used to explore the aggregation and self-assembly of phenol derivatives, which is relevant for understanding their behavior in materials science applications. The simulations can predict how these molecules might arrange themselves in the solid state or in solution, which can influence their macroscopic properties.
In the context of this compound, an MD simulation could be used to study its conformational preferences, the dynamics of the benzyl-phenol linkage, and its interactions with solvent molecules. Such a study would provide a dynamic picture of the molecule's behavior that complements the static information obtained from quantum chemical calculations.
Chemical Reactivity and Derivatization Pathways of 4 3 Bromobenzyl Phenol
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group attached to the phenol (B47542) ring is a primary site of chemical reactivity, participating in both derivatization reactions useful for analysis and fundamental acid-base chemistry.
For analytical purposes such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), the polarity of the phenolic hydroxyl group can be modified through derivatization. This process enhances the volatility and thermal stability of the compound, leading to improved chromatographic separation and detection. researchgate.netnih.govnih.gov Common derivatization strategies applicable to the hydroxyl group of 4-(3-Bromobenzyl)phenol include acylation and etherification.
Acylation involves the reaction of the phenol with an acylating agent, such as perfluorooctanoyl chloride or 4-carbethoxyhexafluorobutyryl chloride, to form an ester. nih.govnih.gov Another approach is etherification, for instance, using pentafluorobenzyl bromide (PFBB) to form a pentafluorobenzyl ether. These reactions introduce fluorinated groups, which significantly enhance detectability in GC-mass spectrometry (GC-MS) using negative-ion chemical ionization (NICI). researchgate.net The formation of these derivatives allows for trace-level detection and unambiguous identification through characteristic mass spectral fragmentation patterns. nih.govnih.gov
| Derivatization Method | Reagent Example | Purpose | Analytical Technique |
|---|---|---|---|
| Acylation | Perfluorooctanoyl chloride | Increases volatility and provides strong molecular ions in MS. nih.gov | GC-MS |
| Acylation | 4-Carbethoxyhexafluorobutyryl chloride | Improves chromatographic properties and allows for unambiguous identification. nih.gov | GC-MS |
| Etherification | Pentafluorobenzyl bromide (PFBB) | Enhances sensitivity for trace analysis. | GC-MS (NICI) |
Phenols are weakly acidic compounds, significantly more acidic than alcohols. pharmaguideline.comsips.org.in The acidity of the phenolic hydroxyl group stems from the stabilization of the corresponding conjugate base, the phenoxide ion. Upon deprotonation, the negative charge on the oxygen atom can be delocalized into the aromatic ring through resonance. byjus.com This charge dispersal stabilizes the phenoxide ion, thereby facilitating the release of the proton. byjus.comlibretexts.org
The acidity of a substituted phenol is influenced by the electronic nature of the substituents on the aromatic ring. pharmaguideline.comsips.org.in Electron-withdrawing groups enhance acidity by further stabilizing the phenoxide ion, while electron-donating groups decrease acidity. sips.org.indoubtnut.com In this compound, the 3-bromobenzyl substituent attached to the para position of the phenol ring exerts an electron-withdrawing inductive effect (-I effect). This effect helps to delocalize the negative charge of the phenoxide ion, leading to an increase in acidity compared to unsubstituted phenol (pKa ≈ 10). pharmaguideline.comlibretexts.org
Reactivity of the Bromine Substituent on the Benzyl (B1604629) Moiety
The bromine atom on the benzyl portion of the molecule is another key site for chemical reactions, primarily involving nucleophilic substitution and palladium-catalyzed cross-coupling.
The bromine atom is attached to a benzylic carbon, which makes it highly susceptible to nucleophilic substitution reactions. Benzylic halides are more reactive than corresponding alkyl halides because the transition states of both SN1 and SN2 reactions are stabilized by the adjacent aromatic ring. quora.com In an SN1 reaction, the departure of the bromide leaving group results in a resonance-stabilized benzylic carbocation. quora.com In an SN2 reaction, the p-orbitals of the aromatic ring stabilize the transition state.
This reactivity allows the bromine atom in this compound to be readily displaced by a variety of nucleophiles, providing a straightforward pathway to a diverse range of derivatives. nih.govmasterorganicchemistry.com
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Hydroxide (B78521) | NaOH | Alcohol (-CH₂OH) |
| Cyanide | NaCN | Nitrile (-CH₂CN) |
| Azide | NaN₃ | Azide (-CH₂N₃) nih.gov |
| Amine | R-NH₂ | Amine (-CH₂NHR) |
| Thiolate | R-SNa | Thioether (-CH₂SR) |
The aryl bromide functionality of the 3-bromobenzyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. yonedalabs.comrsc.org This reaction is a powerful and versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net
The catalytic cycle generally involves three main steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of this compound. yonedalabs.com
Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex.
Reductive Elimination : The two organic groups couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst. yonedalabs.com
This reaction allows for the introduction of a wide array of substituents—including alkyl, alkenyl, and aryl groups—in place of the bromine atom, offering a robust strategy for the synthesis of complex molecular architectures. acs.org
| Boronic Acid/Ester | General Formula | Resulting Structure |
|---|---|---|
| Phenylboronic acid | C₆H₅B(OH)₂ | Biaryl |
| Vinylboronic acid | CH₂=CHB(OH)₂ | Styrene derivative |
| Methylboronic acid | CH₃B(OH)₂ | Methylated arene |
| Heteroarylboronic acid (e.g., Pyridine) | C₅H₄NB(OH)₂ | Aryl-heteroaryl |
Reactivity of the Aromatic Rings
Both aromatic rings in this compound can undergo electrophilic aromatic substitution, but their reactivity is significantly different due to the influence of their respective substituents.
The phenolic ring is highly activated towards electrophilic attack. byjus.com The hydroxyl (-OH) group is a strong activating group that donates electron density to the ring through resonance. chemguide.co.uklibretexts.org This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org The hydroxyl group is also an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions adjacent (ortho) and opposite (para) to the -OH group. byjus.comchemistrysteps.com Since the para position is already occupied by the 3-bromobenzyl group, electrophilic substitution on this ring is expected to occur primarily at the ortho positions (2- and 6-positions). Common electrophilic substitution reactions for phenols include halogenation, nitration, and Friedel-Crafts reactions, which often proceed under milder conditions than those required for benzene (B151609). chemistrysteps.combritannica.com The high reactivity can sometimes lead to multiple substitutions. libretexts.orglibretexts.org
Electrophilic Aromatic Substitution on the Phenol Ring
The phenol ring in this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the hydroxyl (-OH) group. This group increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. The hydroxyl group is known as a powerful activating, ortho-/para-directing substituent.
In the case of this compound, the para position relative to the hydroxyl group is already substituted by the 3-bromobenzyl group. Therefore, electrophilic substitution is expected to occur predominantly at the ortho positions (positions 2 and 6) relative to the -OH group. The general mechanism involves the attack of an electrophile on the electron-rich phenol ring to form a resonance-stabilized carbocation, followed by the loss of a proton to restore aromaticity.
Common electrophilic aromatic substitution reactions that can be anticipated for the phenol ring of this compound include:
Halogenation: Reaction with bromine (Br₂) in a non-polar solvent would likely lead to the formation of mono- or di-brominated products at the ortho positions. The use of a milder brominating agent like N-bromosuccinimide (NBS) can also be employed. beilstein-journals.org
Nitration: Treatment with dilute nitric acid (HNO₃) can introduce a nitro group (-NO₂) onto the ring, yielding nitrophenol derivatives.
Sulfonation: Reaction with concentrated sulfuric acid (H₂SO₄) can lead to the introduction of a sulfonic acid group (-SO₃H).
Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, can introduce alkyl or acyl groups, respectively, onto the activated phenol ring.
The conditions for these reactions often need to be milder than those used for benzene itself due to the high reactivity of the phenol ring.
| Reaction | Reagent(s) | Expected Major Product(s) |
| Bromination | Br₂, non-polar solvent | 2-Bromo-4-(3-bromobenzyl)phenol |
| Nitration | Dilute HNO₃ | 2-Nitro-4-(3-bromobenzyl)phenol |
| Sulfonation | Conc. H₂SO₄ | 4-(3-Bromobenzyl)-2-hydroxybenzenesulfonic acid |
Reactions on the 3-Bromophenyl Moiety
The bromine atom on the second aromatic ring provides a reactive site for a different set of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This allows for the formation of a new carbon-carbon bond, effectively replacing the bromine atom with a variety of alkyl, alkenyl, or aryl groups. nih.gov The general scheme involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. libretexts.org
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.orgorganic-chemistry.org This reaction is a versatile method for the synthesis of complex olefinic structures. The reaction typically proceeds with high regioselectivity. liv.ac.uk
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgyoutube.com This is a widely used method for the synthesis of aryl amines, which are prevalent in pharmaceuticals. youtube.com The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination, deprotonation, and reductive elimination. organic-chemistry.org
Grignard Reagent Formation: The aryl bromide can be converted into a Grignar reagent by reacting with magnesium metal in an anhydrous ether solvent. study.commnstate.edu The resulting organomagnesium compound, 3-(4-hydroxybenzyl)phenylmagnesium bromide, is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. masterorganicchemistry.com However, the acidic proton of the phenolic -OH group is incompatible with the basic Grignard reagent, and thus would need to be protected prior to the reaction.
| Reaction | Coupling Partner | Catalyst/Reagent | Bond Formed |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd catalyst, base | C-C |
| Heck Reaction | Alkene | Pd catalyst, base | C-C |
| Buchwald-Hartwig Amination | R₂NH | Pd catalyst, base | C-N |
| Grignard Reaction | Mg, then electrophile | N/A | C-C |
Intramolecular Reactivity and Tautomerism (analogous to related compounds)
Like other phenols, this compound can theoretically exist in equilibrium with its keto tautomer, a cyclohexadienone. This phenomenon is known as keto-enol tautomerism. libretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org
For simple monohydric phenols, the equilibrium overwhelmingly favors the enol (phenolic) form. masterorganicchemistry.com The primary driving force for this preference is the significant thermodynamic stability associated with the aromaticity of the benzene ring. libretexts.orgmasterorganicchemistry.com The resonance energy of the aromatic system, which is lost in the non-aromatic keto form, makes the phenol tautomer much lower in energy. masterorganicchemistry.com While the carbon-oxygen double bond in the keto form is stronger than the carbon-carbon double bond in the enol form, this does not compensate for the loss of aromatic stabilization. libretexts.org
Therefore, under standard conditions, this compound exists almost exclusively as the phenolic isomer. The keto tautomer is a high-energy, transient species that is generally not observed in significant concentrations. masterorganicchemistry.com However, the concept of tautomerization is important as it can be relevant in certain reaction mechanisms, particularly in enzymatic or photochemical processes where the keto form might be a reactive intermediate. researchgate.net
Catalysis in Chemical Transformations
The structural features of this compound suggest potential roles in catalysis, either as a catalyst itself or as a ligand for a catalytic metal center. Phenolic compounds are known to participate in various catalytic oxidative reactions. nih.gov
The phenol moiety can be susceptible to oxidation, potentially forming phenoxy radicals or quinone-type species. These intermediates can play a role in catalytic cycles, for example, in polymerization reactions or as mediators in redox processes. Bromophenols, in particular, are recognized as important synthetic intermediates and have been investigated for their biological activities, which often involve interactions with enzyme active sites. beilstein-journals.orgmdpi.comnih.gov
Furthermore, the hydroxyl group of the phenol and the bromine atom of the bromophenyl ring can act as coordinating sites for metal ions. By modifying the structure, for instance, through the introduction of other donor groups, this compound could be converted into a bidentate or tridentate ligand. Such ligands are crucial in coordination chemistry and homogeneous catalysis, where they can be used to tune the electronic and steric properties of a metal catalyst, thereby influencing its activity and selectivity in reactions such as hydrogenations, cross-couplings, and polymerizations. The presence of the bromine atom also offers a handle for further functionalization to create more complex ligand structures.
Potential Applications and Interdisciplinary Research Directions
Role in Medicinal Chemistry and Drug Discovery
The phenol (B47542) motif is a recurring and vital structural feature in a substantial number of pharmaceuticals, with 62% of small-molecule drugs approved in 2020 containing either a phenol or a phenolic ether. nsf.gov Phenolic compounds are prevalent in nature and have served as the foundation for numerous drug discovery programs. nsf.gov The hydroxyl group of a phenol can act as both a hydrogen bond donor and acceptor, enabling crucial interactions with biological targets such as enzymes and receptors.
Bromophenols, in particular, are a class of compounds frequently isolated from marine organisms and have demonstrated a wide range of important biological activities. researchgate.netmdpi.com For instance, certain bromophenol derivatives have been designed and synthesized as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in the development of anti-diabetic therapies. nih.gov Other naturally occurring, highly brominated benzyl (B1604629) phenols have been investigated for their aldose reductase inhibitory activity. mdpi.com
Given this context, 4-(3-Bromobenzyl)phenol represents a valuable scaffold for medicinal chemistry. Its structure could be systematically modified to explore structure-activity relationships (SAR) for various therapeutic targets. The bromine atom offers a site for further chemical elaboration through cross-coupling reactions, allowing for the introduction of diverse functional groups to optimize potency and selectivity. The benzylphenol core itself is found in compounds with noteworthy biological effects, making this compound a promising starting point for the discovery of novel therapeutic agents. nih.gov
Advanced Materials Science Applications (e.g., optical or electronic properties, NLO materials)
Organic molecules with specific electronic properties are at the forefront of research in advanced materials science, particularly for applications in nonlinear optics (NLO). jhuapl.edu NLO materials are capable of altering the properties of light that passes through them and are essential for technologies like optical data processing and telecommunications. nih.gov The NLO response of an organic molecule is governed by its molecular structure, specifically the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). nih.gov
The structure of this compound contains a phenol group, which can act as an electron donor, and a bromobenzyl group. The bromine atom is of particular interest in the design of NLO materials. Studies have shown that incorporating bromine into organic conjugated compounds can significantly improve molecular first-order hyperpolarizabilities (β) and favor the formation of acentric crystal structures, which is a prerequisite for second-harmonic generation (SHG), a key second-order NLO effect. researchgate.net The bromo group can also enhance the material's transparency and thermal stability. researchgate.net Therefore, this compound could serve as a precursor or a fundamental building block for the synthesis of more complex chromophores with potential applications as second- or third-order NLO materials. nih.govacs.org
Chemical Probes and Reagents in Organic Synthesis
The bifunctional nature of this compound makes it a versatile reagent and building block in organic synthesis. The phenolic hydroxyl group can undergo a variety of classical reactions, such as etherification and esterification, allowing it to be linked to other molecular fragments. Concurrently, the carbon-bromine bond on the benzyl ring provides a reactive handle for numerous transformations, most notably transition-metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions.
This dual reactivity allows this compound to be used in the convergent synthesis of complex molecules. It can serve as a precursor for creating larger, more elaborate structures with applications ranging from pharmaceuticals to polymers and functional materials. For example, the bromine atom can be replaced with various substituents to build molecular diversity, while the phenol group can be used as an anchor point or be protected and deprotected as needed during a synthetic sequence. The synthesis of substituted phenols and the reactions of brominated aromatic compounds are well-established areas of organic chemistry, providing a robust toolbox for the utilization of this compound as a synthetic intermediate. orgsyn.orgorgsyn.orglibretexts.org
Environmental Research Contexts for Phenolic Compounds
Phenolic compounds are widespread in the environment, originating from both natural sources and industrial activities. ijrrjournal.com Their potential toxicity necessitates the development of robust and sensitive analytical methods for their detection and quantification in complex environmental matrices such as water, soil, and biological tissues. nih.govmdpi.com The analysis of phenols in fatty matrices presents a particular challenge due to interferences. researchgate.net
Several advanced analytical techniques are employed for this purpose. High-performance liquid chromatography (HPLC) is a widely used tool, often coupled with ultraviolet/visible (UV/Vis) or diode-array detection (DAD). mdpi.commdpi.com For enhanced sensitivity and selectivity, liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the method of choice. researchgate.netmdpi.com
Effective sample preparation is critical to remove interfering substances and pre-concentrate the target analytes. nih.gov Common techniques include solid-phase extraction (SPE) for aqueous samples and more advanced methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, which is often combined with a dispersive solid-phase extraction (d-SPE) cleanup step. researchgate.netmdpi.com For samples with high lipid content, specialized cleanup sorbents such as Enhanced Matrix Removal (EMR)–lipid can be utilized to achieve clean extracts. researchgate.net These established methodologies are directly applicable to the detection and quantification of this compound in various environmental samples.
Table 1: Analytical Methods for Phenolic Compound Detection
| Technique | Principle | Typical Application | Reference |
|---|---|---|---|
| HPLC-DAD | Separation based on polarity, detection via UV-Vis absorbance across multiple wavelengths. | Quantification of known phenolic compounds in water and soil. | mdpi.com |
| LC-MS/MS | Separation by HPLC followed by mass analysis of parent and fragment ions for high specificity and sensitivity. | Trace-level detection and confirmation of phenols in complex food and environmental matrices. | mdpi.com |
| QuEChERS with d-SPE | A sample preparation method involving liquid-liquid partitioning followed by a cleanup step to remove matrix interferences. | Extraction of phenols from diverse matrices like fruits, vegetables, and fatty samples. | researchgate.netmdpi.com |
| Solid-Phase Extraction (SPE) | A sample preparation technique that concentrates analytes and removes impurities from a liquid sample by passing it through a solid sorbent. | Pre-concentration and cleanup of phenolic compounds from surface water and wastewater. | mdpi.com |
The bioremediation of environments contaminated with phenolic compounds relies on the metabolic capabilities of microorganisms. nih.gov A wide variety of bacteria and fungi can utilize phenols as a source of carbon and energy. ijrrjournal.commdpi.com The microbial degradation of these aromatic compounds typically proceeds under aerobic conditions and begins with the conversion of the phenol to a catechol intermediate by a hydroxylase enzyme. ijrrjournal.comnih.gov
Once catechol is formed, the aromatic ring is cleaved by dioxygenase enzymes. Two primary pathways for ring fission are known: ijrrjournal.comnih.gov
Ortho-cleavage: The ring is broken between the two hydroxyl-bearing carbons by catechol 1,2-dioxygenase, leading to intermediates that enter central metabolic pathways.
Meta-cleavage: The ring is broken adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase, which is a common pathway in genera such as Pseudomonas. ijrrjournal.comnih.gov
Microorganisms from genera including Pseudomonas, Rhodococcus, Candida, and Trichosporon have been identified as effective degraders of phenolic compounds. ijrrjournal.commdpi.com The efficiency of this biodegradation can be influenced by environmental factors such as pH, temperature, and the concentration of the pollutant. tandfonline.com While the specific degradation pathway for this compound has not been elucidated, it is expected to be susceptible to microbial degradation through similar mechanisms. The presence of the bromine atom may influence the rate of degradation and the specific microbial species capable of metabolizing the compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-Bromobenzyl)phenol, and how do reaction conditions influence yield?
- Methodology :
- Friedel-Crafts Alkylation : React phenol with 3-bromobenzyl chloride using a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor regioselectivity via TLC or HPLC .
- Nucleophilic Substitution : Substitute bromine in 3-bromobenzyl halides with phenol derivatives under basic conditions (e.g., K₂CO₃ in DMF). Optimize temperature (80–120°C) and solvent polarity to minimize side products .
Q. How can researchers validate the purity of this compound, and what analytical techniques are critical?
- Purity Assessment :
- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.5 min (methanol/water 70:30) .
- Melting Point : Compare observed mp (e.g., 98–100°C) with literature values to detect impurities .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during electrophilic substitution in this compound derivatives?
- Mechanistic Insights :
- The bromine atom acts as a weak meta-directing group, but the benzyl group may sterically hinder substitution. Use DFT calculations to predict reactive sites .
- Ortho/para Directors : Introduce electron-donating groups (e.g., -OCH₃) to enhance para substitution. Validate via NOESY NMR to confirm spatial proximity .
- Case Study : In a 2024 study, nitration of this compound yielded 70% para-nitro derivative using HNO₃/H₂SO₄ at 0°C, versus <10% ortho under kinetic control .
Q. How can conflicting data on the compound’s biological activity be resolved?
- Data Contradiction Analysis :
- Enzyme Inhibition : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 50 µM) may arise from assay conditions. Standardize protocols (e.g., pH 7.4 buffer, 37°C) and validate with positive controls .
- Receptor Binding : Use radioligand displacement assays (³H-labeled analogs) to distinguish nonspecific binding. Cross-validate with SPR or ITC for affinity measurements .
Q. What are the methodological considerations for studying this compound’s oxidative stability?
- Oxidation Pathways :
- Quinone Formation : Treat with KMnO₄ in acidic medium (H₂SO₄) at 50°C; monitor via UV-Vis (λmax 420 nm for quinone intermediates) .
- Radical Scavenging : Use DPPH assay (IC₅₀ ~20 µM) with ESR to detect phenoxyl radical intermediates. Compare with BHT/Trolox standards .
Application-Oriented Questions
Q. How can this compound be utilized as a building block in medicinal chemistry?
- Synthetic Applications :
- Anticancer Agents : Couple with pyrazole or piperidine moieties via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃) to target kinase inhibitors .
- Antimicrobials : Synthesize sulfonamide derivatives (e.g., this compound sulfonate) and test against Gram-positive pathogens (MIC ≤2 µg/mL) .
Q. What computational tools predict the compound’s environmental persistence and toxicity?
- In Silico Models :
- EPI Suite : Estimate biodegradability (BIOWIN score <2.5 indicates low persistence) .
- ECOSAR : Predict acute aquatic toxicity (LC₅₀ ~1.5 mg/L for fish), necessitating proper waste handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
